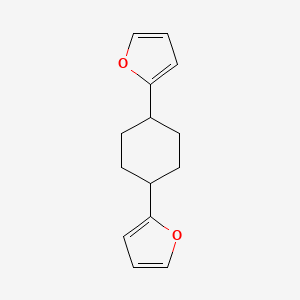

1,4-Di(furan-2-yl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

56017-30-2 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-[4-(furan-2-yl)cyclohexyl]furan |

InChI |

InChI=1S/C14H16O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-4,9-12H,5-8H2 |

InChI Key |

GFUFEZWDCXMPMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CO2)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Di Furan 2 Yl Cyclohexane and Analogous Structures

Retrosynthetic Analysis of 1,4-Di(furan-2-yl)cyclohexane

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical synthetic plan.

The most logical retrosynthetic disconnection for this compound involves breaking the carbon-carbon bonds between the furan (B31954) rings and the cyclohexane (B81311) core. This leads to two primary synthetic strategies:

Strategy A: Disconnection of the two C(furan)-C(cyclohexane) bonds suggests a nucleophilic furan species and an electrophilic 1,4-disubstituted cyclohexane. The furan component could be a 2-furyl organometallic reagent, such as a Grignard reagent (2-furylmagnesium bromide) or an organolithium species (2-furyllithium). The cyclohexane component would need to be a 1,4-dielectrophile, for instance, 1,4-dihalocyclohexane or 1,4-cyclohexanedione.

Strategy B: An alternative disconnection involves breaking the C-C bonds within the cyclohexane ring itself. This implies constructing the six-membered ring from precursors that already contain the furan moieties. A plausible approach here is a [4+2] cycloaddition, or Diels-Alder reaction, where a furan-containing diene reacts with a dienophile to form the cyclohexene ring, which can then be hydrogenated. documentsdelivered.comrsc.orgzbaqchem.com

Direct and Convergent Synthetic Routes to this compound

Convergent synthesis aims to bring together key molecular fragments in the final steps, which is often more efficient for complex molecules.

The formation of the cyclohexane ring with pre-attached furan rings is a challenging yet elegant approach. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. zbaqchem.comyoutube.comnih.gov A hypothetical route could involve the dimerization of a furan-containing butadiene derivative, followed by hydrogenation of the resulting cyclohexene. Furan itself can act as a diene in Diels-Alder reactions, although its aromatic character can make it less reactive than non-aromatic dienes. rsc.org The reaction often requires high pressure or Lewis acid catalysis to proceed efficiently.

| Reaction Type | Proposed Reactants | Key Intermediates | Final Step |

| Diels-Alder Cycloaddition | 1-(Furan-2-yl)buta-1,3-diene | 4,5-Di(furan-2-yl)cyclohexene | Catalytic Hydrogenation |

This table represents a hypothetical synthetic pathway.

A more common and often more practical approach is the attachment of furan rings to a pre-existing cyclohexane skeleton. This can be achieved through several carbon-carbon bond-forming reactions.

One of the most straightforward methods involves the coupling of a furan organometallic reagent with a 1,4-dihalocyclohexane. For example, the reaction of 2-furylmagnesium bromide with 1,4-dibromocyclohexane in the presence of a suitable catalyst, such as a copper salt, can lead to the formation of this compound. nih.gov

Another viable route starts from 1,4-cyclohexanedione. The dione can undergo a double nucleophilic addition with a 2-furyl organometallic reagent to form a diol intermediate. Subsequent dehydration and reduction of the resulting double bonds would yield the target molecule.

| Starting Material | Reagent | Catalyst/Conditions | Product |

| 1,4-Dibromocyclohexane | 2-Furylmagnesium bromide | CuCN, THF | This compound |

| 1,4-Cyclohexanedione | 2-Furyllithium | Diethyl ether, then H3O+ | This compound-1,4-diol |

This table outlines plausible reaction conditions for the synthesis.

Divergent Synthesis of this compound Derivatives

Divergent synthesis is a strategy that allows for the creation of a variety of compounds from a common intermediate. In this context, once this compound is synthesized, its furan rings can be functionalized.

The furan ring is an electron-rich aromatic heterocycle and is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com Compared to benzene, five-membered heterocycles like furan are generally more reactive towards electrophiles. wikipedia.org The substitution typically occurs at the position adjacent to the heteroatom, which is the 5-position in this case, as the 2-position is already substituted.

Common electrophilic substitution reactions that can be performed on the furan rings of this compound include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the 5-positions of the furan rings.

Nitration: Milder nitrating agents, such as acetyl nitrate (B79036), are typically used to avoid oxidation of the furan ring.

Acylation: Friedel-Crafts acylation can be carried out using an acyl chloride or anhydride with a Lewis acid catalyst, though milder conditions are often necessary compared to benzene.

| Reaction | Reagent | Typical Conditions | Product |

| Bromination | N-Bromosuccinimide (NBS) | CCl4, reflux | 1,4-Di(5-bromofuran-2-yl)cyclohexane |

| Nitration | Acetyl nitrate (CH3COONO2) | Acetic anhydride, low temp. | 1,4-Di(5-nitrofuran-2-yl)cyclohexane |

| Acylation | Acetic anhydride | SnCl4, CH2Cl2 | 1,4-Di(5-acetylfuran-2-yl)cyclohexane |

This table provides examples of potential functionalization reactions.

Modifications of the Cyclohexane Core in this compound

Direct evidence for the modification of the cyclohexane core in this compound is limited in existing literature. However, the principles of saturated carbocycle functionalization can be applied to envision potential transformations. Strategies often involve the introduction of functional groups that can serve as handles for further derivatization.

One can surmise that reactions applicable to similar 1,4-disubstituted cyclohexane systems could be adapted. For instance, methodologies developed for the synthesis of heterocyclic compounds from cyclohexane-1,4-dione offer a template for introducing complexity. The reaction of cyclohexane-1,4-dione with various reagents can yield fused heterocyclic systems, such as tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives nih.gov. This suggests that if a this compound-dione precursor were synthesized, a variety of fused ring systems could be appended to the cyclohexane core.

Furthermore, electrophilic substitution on analogous sulfur-containing rings like 1,4-dithiins has been reported, including nitration and bromination mit.edu. While the cyclohexane ring is not aromatic, the introduction of activating groups or the use of radical-based reactions could provide pathways for its functionalization.

| Precursor/Analogue | Reagents | Product Type | Potential Application to Target |

| Cyclohexane-1,4-dione | Malononitrile, Benzaldehyde, Triethylamine | Tetrahydro-4H-chromene derivative nih.gov | Synthesis of fused rings on the cyclohexane core |

| 2,5-Diphenyl-1,4-dithiin | Nitrating or Brominating agents | Mono- and di-substituted dithiins mit.edu | Functionalization of an analogous heterocyclic core |

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the 1,4-disubstituted cyclohexane ring is of critical importance, defining the spatial relationship between the two furan moieties. Controlling the formation of cis and trans isomers is a key synthetic challenge.

Diastereoselective Approaches to cis- and trans-1,4-Di(furan-2-yl)cyclohexane

Achieving diastereoselectivity in the synthesis of 1,4-disubstituted cyclohexanes often relies on carefully chosen reaction pathways that favor one stereoisomer over the other. The conformational energetics of the cyclohexane ring, where substituents prefer an equatorial position to minimize steric strain, is a guiding principle.

Studies on other 1,4-disubstituted systems provide valuable insights. For example, the trans-dihydroxylation of 1,4-cyclohexadiene using p-toluenesulfonic acid as a catalyst in water leads to the highly stereoselective formation of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol with a 98% yield researchgate.netmdpi.com. This highlights how dihydroxylation reactions can be controlled to yield specific diastereomers.

The conformational dynamics of such rings have also been investigated. In trans-1,4-dibromo-1,4-dicyanocyclohexane, the molecule can exist in two chair conformations, with the substituents being either diaxial or diequatorial researchgate.net. At room temperature, rapid interconversion between these forms is observed. Low-temperature studies allow for the measurement of the activation enthalpy for this interconversion researchgate.net. These dynamics are fundamental to understanding and controlling the stereochemical outcome of reactions involving 1,4-disubstituted cyclohexanes. For the synthesis of this compound, a key strategy would be the catalytic hydrogenation of a 1,4-di(furan-2-yl)benzene precursor, where the choice of catalyst and conditions could influence the cis/trans ratio of the resulting product.

| Starting Material | Reaction Type | Key Feature | Resulting Stereochemistry |

| 1,4-Cyclohexadiene | trans-dihydroxylation | Organocatalyzed | (±)-trans,trans-cyclohexane-1,2,4,5-tetraol researchgate.netmdpi.com |

| trans-1,4-dibromo-1,4-dicyanocyclohexane | Conformational Study | Interconversion between diaxial and diequatorial forms researchgate.net | Dynamic equilibrium of conformers |

Enantioselective Catalytic Methods for Chiral this compound Analogues

The synthesis of chiral, enantioenriched analogues of this compound would require asymmetric catalytic methods. While no specific methods for this compound exist, general strategies for the enantioselective synthesis of related structures are well-established.

One powerful approach is the use of transition metal catalysts with chiral ligands. For instance, iron-based catalysts with chiral cyanobis(oxazoline) ligands have been successfully employed in the enantioselective Suzuki-Miyaura cross-coupling of benzylic chlorides with arylboronic esters to produce chiral 1,1-diarylalkanes chemrxiv.org. This methodology could potentially be adapted to reactions forming the C-C bonds between the furan and cyclohexane moieties if suitable precursors are designed.

Another relevant strategy involves the concept of traceless central-to-axial chirality exchange. This has been used for the enantioselective synthesis of biphenols from 1,4-diketones nih.gov. In this process, stereogenic centers in a precursor molecule guide the formation of an axially chiral product, with the original stereocenters being removed during the reaction. A similar conceptual approach could be envisioned for constructing chiral this compound derivatives.

| Method | Catalyst/Reagent | Product Class | Enantioselectivity |

| Suzuki-Miyaura Cross-Coupling | Iron-based catalyst with chiral cyanobis(oxazoline) ligand chemrxiv.org | Chiral 1,1-diarylalkanes | High yields and enantioselectivities |

| Traceless Chirality Exchange | BF3•OEt2 triggered aromatization | Axially chiral biphenols from 1,4-diketones nih.gov | Highly selective transfer of chirality |

| Rhodium-Catalyzed Addition | Rhodium catalyst with chiral ligands | Chiral seven-membered rings researcher.life | Excellent regio- and enantioselectivities |

Cascade and Multicomponent Reactions Towards this compound Architectures

Cascade and multicomponent reactions offer an efficient means to construct complex molecular architectures in a single operation, increasing atom economy and reducing synthetic steps 20.210.105arkat-usa.org. Designing such a reaction to form the this compound skeleton is a challenging but attractive goal.

A plausible approach could involve a cascade Michael reaction. For example, a highly diastereoselective synthesis of functionalized cyclohexanones has been achieved through a cascade inter–intramolecular double Michael reaction between curcumins and arylidenemalonates researchgate.netnih.gov. This strategy demonstrates the power of cascade reactions to form substituted cyclohexane rings with high stereocontrol. A hypothetical multicomponent reaction for this compound could involve two molecules of a furan-containing Michael donor and a suitable six-carbon Michael acceptor that cyclizes upon addition.

Multicomponent reactions are also potent tools for building heterocyclic structures. An efficient synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans has been described from the reaction of furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates researchgate.net. While this does not form the cyclohexane ring, it showcases the assembly of multiple furan units. A truly innovative approach would combine principles from such reactions to construct the target this compound architecture in a convergent manner.

| Reaction Type | Key Precursors | Resulting Structure | Reference Principle |

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | Highly substituted cyclohexanones researchgate.netnih.gov | Formation of the cyclohexane ring via cascade |

| Multicomponent Reaction | Furan-2-carbonyl chloride, Isocyanide, Acetylenedicarboxylate | Highly functionalized 2,2′-bifurans researchgate.net | Assembly of furan-containing molecules |

| Multicomponent Domino Reaction | Meldrum's acid, Conjugated dienal, Alcohol | Cyclopenta[b]furan-2-ones conicet.gov.ar | Stereoselective formation of multiple bonds and rings |

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Di Furan 2 Yl Cyclohexane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of the 1,4-di(furan-2-yl)cyclohexane system, enabling detailed analysis of its isomeric forms, preferred conformations, and dynamic processes.

The synthesis of this compound can yield two distinct stereoisomers: cis and trans. These isomers are diastereomers and possess different physical properties and, consequently, distinct NMR spectra. The differentiation is based on the number of unique signals (chemical shifts) and the magnitude of the proton-proton coupling constants (J-couplings), which are sensitive to the spatial orientation of the furan (B31954) substituents on the cyclohexane (B81311) ring.

trans-1,4-Di(furan-2-yl)cyclohexane : In its most stable chair conformation, the trans isomer exists predominantly in a diequatorial state (e,e), where both furan groups occupy equatorial positions. This conformation possesses a C₂h symmetry axis, leading to a simplified NMR spectrum. All four methylene (B1212753) carbons of the cyclohexane ring are chemically equivalent, as are the eight methylene protons.

cis-1,4-Di(furan-2-yl)cyclohexane : The cis isomer exists as an equilibrium of two rapidly interconverting chair conformations, each having one axial and one equatorial furan substituent (a,e). This lower symmetry results in a more complex NMR spectrum compared to the trans isomer, with distinct signals for the axial and equatorial protons and carbons at low temperatures.

The clear distinction between isomers is readily achieved by analyzing the symmetry-derived differences in their respective ¹H and ¹³C NMR spectra.

Table 1: Expected NMR Spectral Differences Between cis and trans Isomers of this compound

| Feature | trans-Isomer (predominantly diequatorial) | cis-Isomer (axial/equatorial equilibrium) |

|---|---|---|

| Symmetry | Higher (C₂h) | Lower (Cₛ) |

| ¹³C Signals (Cyclohexane) | Fewer signals due to higher symmetry (e.g., one signal for C2, C3, C5, C6). | More signals due to lower symmetry (e.g., separate signals for C2/C6 and C3/C5). |

| ¹H Signals (Cyclohexane) | Simpler pattern; one set of signals for axial protons and one for equatorial protons. | More complex pattern with multiple distinct signals for axial and equatorial protons. |

The conformational preferences of the cyclohexane ring are determined by analyzing chemical shifts and scalar coupling constants. The electronic environment of a nucleus, which dictates its chemical shift, is highly dependent on its orientation (axial or equatorial).

¹H NMR Chemical Shifts : In a cyclohexane system, axial protons are typically shielded relative to their equatorial counterparts and thus resonate at a higher field (lower δ value). The furan rings, with their aromatic character, introduce anisotropy effects that further influence the chemical shifts of nearby cyclohexane protons.

¹³C NMR Chemical Shifts : Carbon chemical shifts are also conformation-dependent. For instance, a carbon atom bearing an axial substituent is generally shielded (appears at a lower chemical shift) compared to one with an equatorial substituent, a phenomenon known as the γ-gauche effect.

Coupling Constants : The magnitude of the vicinal coupling constant (³JHH) between adjacent protons on the cyclohexane ring is governed by the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8–13 Hz) are observed for axial-axial (³J_ax,ax) interactions (dihedral angle ≈ 180°), while smaller values (typically 2–5 Hz) are characteristic of axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) interactions (dihedral angle ≈ 60°). researchgate.net This allows for the direct determination of the substituents' preferred orientations.

Table 2: Representative NMR Data for Conformational Analysis of a 1,4-Disubstituted Cyclohexane System

| Parameter | Typical Value/Observation | Structural Implication |

|---|---|---|

| ¹H δ (axial) | ~1.2 - 1.6 ppm | Shielded position within the ring current. |

| ¹H δ (equatorial) | ~1.7 - 2.2 ppm | Deshielded position. |

| ¹³C δ (C-1/C-4) | ~40 - 50 ppm | Substituted carbon atoms. |

| ¹³C δ (C-2/C-3/C-5/C-6) | ~30 - 35 ppm | Unsubstituted methylene carbons. |

| ³J_ax,ax | 8 - 13 Hz | Anti-periplanar relationship (180° dihedral angle). |

| ³J_ax,eq / ³J_eq,eq | 2 - 5 Hz | Gauche relationship (60° dihedral angle). |

Note: Chemical shifts are approximate and depend on the solvent and specific substitution. netlify.app

The cyclohexane ring in this compound is not static but undergoes rapid conformational interchange between two chair forms, known as ring flipping or ring inversion. vu.nl Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such processes. rsc.org

At room temperature, this inversion is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial positions. nih.gov However, by lowering the temperature, the rate of inversion can be slowed. Below a certain temperature, known as the coalescence temperature (Tc), the exchange becomes slow enough that distinct signals for the axial and equatorial protons of a given methylene group can be resolved.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process. This provides quantitative information about the energy barrier separating the two chair conformations. For the cis isomer, the two chair forms are degenerate, while for the trans isomer, the diequatorial conformer is significantly more stable than the diaxial form, meaning the dynamic process primarily involves the inversion of the more stable conformer. Additionally, DNMR could potentially be used to study the rotational barrier around the C(cyclohexane)–C(furan) single bond, which may also be restricted at very low temperatures.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₁₄H₁₆O₂), the expected exact mass can be calculated, providing a benchmark for experimental verification. While specific HRMS data for this compound is not detailed in the provided search results, a theoretical analysis of its fragmentation under techniques like Electron Ionization (EI) can be proposed based on the behavior of similar structures, such as dialkyl 1,4-cyclohexanedicarboxylates. researchgate.net

The fragmentation of the molecular ion (M⁺˙) would likely proceed through several key pathways. Initial cleavage could involve the loss of a hydrogen atom or one of the furan moieties. A significant fragmentation route would be the cleavage of the C-C bond connecting the furan ring to the cyclohexane core. Subsequent fragmentation could involve the opening of the cyclohexane ring, leading to a series of characteristic smaller ions. The stability of the furan ring suggests that ions containing this moiety would be prominent in the mass spectrum.

A plausible fragmentation pathway could include:

Formation of the molecular ion [C₁₄H₁₆O₂]⁺˙.

Loss of a furanyl radical (•C₄H₃O) to yield a [M - C₄H₃O]⁺ ion.

Fission of the cyclohexane ring, a common pathway for substituted cyclohexanes, leading to various hydrocarbon fragments. researchgate.net

Retro-Diels-Alder reaction of the cyclohexyl core, if isomerization occurs, leading to characteristic neutral losses.

The table below outlines potential key fragments and their theoretical masses, which would be identified and confirmed using HRMS.

| Proposed Fragment Ion | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Plausible Origin |

|---|---|---|---|

| [M]⁺˙ | C₁₄H₁₆O₂ | 216.1150 | Molecular Ion |

| [M - H]⁺ | C₁₄H₁₅O₂ | 215.1072 | Loss of a hydrogen radical |

| [M - C₄H₃O]⁺ | C₁₀H₁₃O | 149.0966 | Loss of a furanyl radical |

| [C₄H₃O]⁺ | C₄H₃O | 67.0184 | Furanyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

The electronic properties of this compound are primarily dictated by the furan rings, which act as the principal chromophores. The cyclohexane linker, being a saturated aliphatic ring, does not absorb in the near-UV or visible range and serves to electronically isolate the two furan moieties. unt.edu

UV-Vis absorption spectroscopy in a non-polar solvent like cyclohexane would be expected to reveal absorptions characteristic of the furan π → π* transitions. Furan itself exhibits absorption bands below 220 nm. The substitution with the cyclohexane group may induce a slight bathochromic (red) shift in these transitions. The spectrum would likely be a superposition of the absorptions of two independent furan rings, given the insulating nature of the cyclohexane bridge. Studies on other aromatic systems in cyclohexane have shown that absorption intensities can be sensitive to concentration, which may indicate aggregation effects, although this is less expected for this specific non-polar structure. researchgate.net

Photoluminescence (fluorescence and phosphorescence) would also originate from the excited states of the furan rings. Following excitation via UV absorption, the molecule could relax through radiative decay, emitting light at a longer wavelength than the absorption. The fluorescence spectrum would provide insights into the nature of the lowest singlet excited state (S₁). The quantum yield and lifetime of fluorescence would be influenced by the efficiency of non-radiative decay pathways, such as vibrational relaxation and intersystem crossing to the triplet state. While specific experimental data for this compound is not available, analysis of related organoboron compounds shows that structural features strongly influence emission properties. researchgate.net

| Spectroscopic Technique | Expected Observation | Origin |

|---|---|---|

| UV-Vis Absorption | Absorption bands in the UV region (likely < 250 nm) | π → π* electronic transitions within the furan rings |

| Photoluminescence (Fluorescence) | Emission at wavelengths longer than the absorption maximum | Radiative decay from the lowest singlet excited state (S₁) of the furan chromophores |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction provides unambiguous information about the molecular structure, packing, and intermolecular interactions in the solid state. While crystal structure data for the parent this compound is not available, a highly substituted derivative, [(1R,2S,3R,4S,6S)-2,6-bis(furan-2-yl)-4-hydroxy-4-(thiophen-2-yl)cyclohexane-1,3-diyl]bis(thiophen-2-ylmethanone), offers valuable insights into the likely structural features of the core system. nih.govresearchgate.net

Crystalline Packing and Lattice Parameters of this compound

The table below summarizes the crystallographic data for the substituted analog, which serves as a model for the core structure.

| Parameter | Value for Substituted Derivative nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048 (6) |

| b (Å) | 8.9620 (5) |

| c (Å) | 18.0909 (10) |

| β (°) | 93.046 (6) |

| Volume (ų) | 1668.36 (16) |

| Z (Molecules per unit cell) | 4 |

Analysis of Supramolecular Interactions (e.g., C–H⋯O Hydrogen Bonds, π-π Stacking)

In the solid state, the crystal packing of the derivative is stabilized by a network of weak non-covalent interactions. nih.govresearchgate.net C–H⋯O hydrogen bonds are observed, where hydrogen atoms from the cyclohexane and aromatic rings interact with oxygen atoms of neighboring molecules. nih.gov Additionally, C–H⋯π interactions are present, where C-H bonds point towards the electron-rich π-systems of the thiophene (B33073) rings (and presumably furan rings in the parent compound). nih.govresearchgate.net These interactions collectively guide the assembly of molecules into layers parallel to the (100) crystallographic plane. researchgate.net No classical π-π stacking interactions are explicitly reported for this derivative, with the packing being dominated by the hydrogen bonding and C-H...π contacts.

| Interaction Type | Description in Substituted Derivative nih.govresearchgate.net | Role in Crystal Packing |

|---|---|---|

| C–H⋯O Hydrogen Bonds | Interactions between C-H donors and oxygen acceptors on adjacent molecules. | Links molecules into extended supramolecular networks. |

| C–H⋯π Interactions | Hydrogen atoms on one molecule interact with the π-electron clouds of aromatic rings on a neighboring molecule. | Contributes to the formation of molecular layers and stabilizes the overall packing arrangement. |

Theoretical and Computational Chemistry of 1,4 Di Furan 2 Yl Cyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1,4-Di(furan-2-yl)cyclohexane, these studies would provide critical insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This would yield precise bond lengths, bond angles, and dihedral angles for both the cis and trans isomers.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | cis Isomer (axial-equatorial) | trans Isomer (diequatorial) |

|---|---|---|

| C-C (cyclohexane) Bond Length (Å) | Data not available | Data not available |

| C-C (furan-cyclohexane) Bond Length (Å) | Data not available | Data not available |

| C-O (furan) Bond Length (Å) | Data not available | Data not available |

| C=C (furan) Bond Length (Å) | Data not available | Data not available |

| C-C-C Bond Angle (cyclohexane) (°) | Data not available | Data not available |

Furthermore, DFT calculations would provide information on the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions.

Conformational Energy Landscape Analysis of this compound Isomers

The cyclohexane (B81311) ring is well-known for its conformational flexibility, primarily existing in a low-energy chair conformation. For 1,4-disubstituted cyclohexanes, the substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct energy levels.

A conformational energy landscape analysis for this compound would determine the relative energies of the different possible conformers (e.g., diequatorial trans, diaxial trans, and the chair-flipping cis conformer). This analysis would quantify the energy difference (ΔG) between the conformers, indicating their relative populations at equilibrium. For the trans isomer, the diequatorial conformation is generally expected to be more stable than the diaxial due to reduced steric hindrance. The cis isomer exists as a single conformation that rapidly interconverts between two equivalent chair forms, with one furan (B31954) group axial and the other equatorial.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| cis-1,4-Di(furan-2-yl)cyclohexane | Data not available | Data not available | Data not available |

Analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would predict the NMR spectrum for both isomers of this compound. These predictions are valuable for structural elucidation.

IR Spectroscopy: The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C-O stretch), providing a fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This would provide the predicted λmax values for this compound.

Without experimental or computational studies on this specific molecule, it is not possible to provide or validate these spectroscopic data.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the physical movement and conformational flexibility of molecules over time.

Simulation of Conformational Dynamics and Flexibility of the Cyclohexane Ring

Molecular dynamics (MD) simulations would model the movement of the atoms in this compound over time at a given temperature. A key aspect of such a simulation would be to observe the dynamics of the cyclohexane ring, particularly the "ring flip" or chair-to-chair interconversion. These simulations could determine the energy barrier for this process and the frequency at which it occurs. This would provide a deeper understanding of the molecule's flexibility and how the bulky furan substituents influence the dynamics of the cyclohexane ring.

Intermolecular Interaction Modeling in Condensed Phases

The study of this compound in condensed phases, such as liquids and solids, necessitates a detailed understanding of the intermolecular forces that govern its behavior. Computational modeling provides a powerful lens through which these interactions can be elucidated at a molecular level. The primary non-covalent interactions expected to dictate the packing and bulk properties of this compound include van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds.

The furan rings, with their heteroatoms and π-systems, are key to the specific interactions of this molecule. The oxygen atom in each furan ring can act as a hydrogen bond acceptor, leading to the formation of weak C-H···O hydrogen bonds with the cyclohexane ring of neighboring molecules. Furthermore, the electron-rich π-systems of the furan rings can participate in C-H···π interactions. nih.govresearchgate.net These directional interactions, although individually weak, collectively contribute significantly to the stability of the crystal lattice or the structure of the liquid phase.

To model these complex interactions, several computational techniques are employed:

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone for studying the behavior of molecules in condensed phases. By solving Newton's equations of motion for a system of interacting particles, MD can track the trajectory of each atom over time. This allows for the simulation of bulk properties like density, viscosity, and diffusion coefficients, as well as the detailed analysis of local molecular ordering and intermolecular contacts. For this compound, MD simulations can reveal how the molecules arrange themselves in a solvent or in the solid state, and how the flexibility of the cyclohexane ring influences these arrangements.

Monte Carlo (MC) Simulations: MC methods offer a complementary approach to MD. Instead of following deterministic trajectories, MC simulations generate a series of configurations of the system based on their statistical probabilities. This is particularly useful for exploring the phase space of a system and for calculating thermodynamic properties such as the free energy of solvation or the lattice energy of a crystal.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description of specific intermolecular interactions, particularly those involving the π-systems of the furan rings, hybrid QM/MM methods can be utilized. In this approach, a small, critical region of the system (e.g., a pair of interacting molecules) is treated with a high level of quantum mechanical theory, while the rest of the system is modeled using classical molecular mechanics force fields. This allows for a balance between computational cost and accuracy.

The choice of force field in classical simulations is critical for accurately representing the intermolecular potentials. For a molecule like this compound, a force field that can accurately describe the electrostatic interactions of the furan rings and the conformational energetics of the cyclohexane ring is essential.

Below is a hypothetical data table illustrating the types of intermolecular interaction energies that could be calculated for a dimer of this compound using computational methods.

| Interaction Type | Representative Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| C-H···O Hydrogen Bond | 2.5 | -1.5 |

| C-H···π Interaction | 3.0 | -1.2 |

| π-π Stacking (offset) | 3.8 | -2.0 |

| van der Waals | 4.0 | -0.8 |

Note: The data in this table is illustrative and intended to represent the typical magnitudes of such interactions.

Design of Novel this compound Architectures via Computational Screening

Computational screening is a powerful strategy for the rational design of novel molecular architectures with desired properties, starting from a parent structure like this compound. This approach involves the creation of a virtual library of candidate molecules by systematically modifying the parent structure and then using computational methods to predict their properties. This allows for the down-selection of the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.

For this compound, computational screening could be employed to design new materials with tailored electronic, optical, or self-assembly properties. The design process typically involves the following steps:

Library Generation: A virtual library of derivatives is created by adding various functional groups to the furan or cyclohexane rings. These substituents can be chosen to modulate properties such as polarity, hydrogen bonding capability, and steric hindrance.

Property Prediction: A hierarchy of computational methods is used to predict the properties of interest for each molecule in the library. This often starts with rapid, low-cost methods like quantitative structure-property relationship (QSPR) models or semi-empirical quantum mechanics, followed by more accurate but computationally intensive methods like Density Functional Theory (DFT) for the most promising candidates.

Screening and Selection: The molecules in the library are ranked based on their predicted properties. A set of filtering criteria is applied to select a small number of lead candidates for further investigation.

Target Properties for Novel Architectures:

Enhanced Self-Assembly: By introducing functional groups that can form strong, directional intermolecular interactions (e.g., amides, carboxylic acids), computational screening can identify derivatives of this compound that are more likely to self-assemble into well-defined supramolecular structures such as nanotubes or liquid crystals.

Tunable Electronic Properties: The electronic properties of the furan rings can be modified by adding electron-donating or electron-withdrawing groups. Computational screening can be used to identify substituents that tune the HOMO-LUMO gap of the molecule, which is relevant for applications in organic electronics.

Improved Solubility: For applications in solution, the solubility of the parent compound can be a limiting factor. Computational screening can predict the solvation free energy of various derivatives in different solvents, enabling the design of molecules with enhanced solubility.

The following table provides a hypothetical example of a computational screening workflow for designing this compound derivatives with a smaller HOMO-LUMO gap.

| Derivative | Substituent on Furan Ring | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

| Parent Molecule | -H | -6.2 | -0.5 | 5.7 |

| Derivative 1 | -NO₂ | -6.8 | -1.5 | 5.3 |

| Derivative 2 | -NH₂ | -5.5 | -0.2 | 5.3 |

| Derivative 3 | -CN | -6.7 | -1.3 | 5.4 |

| Derivative 4 | -OCH₃ | -5.7 | -0.3 | 5.4 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of computational screening.

Through these in silico approaches, the vast chemical space of possible this compound derivatives can be efficiently explored, accelerating the discovery of new materials with optimized properties for a wide range of applications.

Reactivity and Reaction Mechanisms of 1,4 Di Furan 2 Yl Cyclohexane and Its Analogues

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Moieties

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The presence of the alkyl (cyclohexyl) substituent at the 2-position further activates the furan ring towards electrophiles.

Furan undergoes electrophilic aromatic substitution (EAS) preferentially at the C5 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 or C4 (β) positions. The alkyl group at the C2 position in each furan ring of 1,4-di(furan-2-yl)cyclohexane directs incoming electrophiles predominantly to the adjacent C5 position due to its electron-donating nature.

Common EAS reactions for furan and its alkylated analogues include:

Nitration: Furan is sensitive to strong acids, so mild nitrating agents like acetyl nitrate (B79036) are used, typically at low temperatures. pharmaguideline.com

Sulfonation: Furan can be sulfonated using reagents like pyridine-SO₃ complex. pharmaguideline.com

Halogenation: Due to its high reactivity, halogenation of furan often leads to polysubstitution and requires controlled conditions.

Friedel-Crafts Acylation: This reaction is typically carried out using mild Lewis acids to prevent polymerization or ring-opening of the furan ring.

The selectivity of these reactions is high for the C5 position. The exceptional para-selectivity observed in some electrophilic aromatic substitutions is attributed to the reversible interconversion of Wheland-type intermediates before an irreversible deprotonation step. escholarship.orgnih.govsemanticscholar.org Computational studies have been employed to understand the origins of this high positional selectivity. escholarship.orgsemanticscholar.org

The furan ring is susceptible to ring-opening under acidic conditions. pharmaguideline.comfayoum.edu.eg Protonation, particularly with electron-releasing substituents present, can lead to the formation of reactive electrophiles that initiate polymerization or ring-opening. pharmaguideline.com For instance, hydrolysis of furan under mild acidic conditions can yield succinaldehyde. fayoum.edu.eg Oxidation with agents like sodium hypochlorite (B82951) or hydrogen peroxide also results in ring opening. pharmaguideline.com In some cases, the presence of branched chains near the furan ring can hinder these ring-opening reactions. oup.com The transformation of furan compounds, often derived from biomass, into other valuable chemicals frequently involves controlled ring-opening as a key step. rsc.orgmdpi.com

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Rings

Despite its aromaticity, furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgacs.org The reactivity of the furan ring in these reactions is influenced by the substituents. Electron-donating groups, such as the alkyl cyclohexane (B81311) substituent, generally increase the reactivity of the furan as a diene. rsc.org

The reaction of a 2-substituted furan, like one of the rings in this compound, with a dienophile leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. acs.orgacs.org These adducts are valuable synthetic intermediates. acs.org The stereoselectivity of the Diels-Alder reaction with furans can be complex. Typically, the endo adduct is formed faster under kinetic control, but the exo adduct is often thermodynamically more stable. rsc.orgmdpi.com The reaction conditions, including temperature and solvent, can significantly influence the observed product ratio. mdpi.com Even electron-poor furans, like furfural (B47365), which are typically unreactive, can participate in Diels-Alder reactions in an aqueous medium. rsc.org

| Dienophile | Reaction Conditions | Product Type | Selectivity |

| Maleimides | Room Temperature to 60°C+ | 7-oxanorbornene | Endo formation observed at RT, exo is exclusive at higher temps. mdpi.com |

| Maleic Anhydride | Varies | 7-oxanorbornene | Reactivity and selectivity are tunable by furan substituents. rsc.org |

| Methyl Vinyl Ketone | Varies | Oxabicyclic intermediate | Can lead to ring-cleaved phenol (B47542) products. acs.orgacs.org |

Reactivity of the Cyclohexane Ring: Functionalization and Ring Transformations

The cyclohexane ring in this compound is a saturated, non-polar structure. Its reactivity is primarily centered on free-radical substitution of its C-H bonds or transformations involving the entire ring system. The 1,4-disubstituted pattern can exist as cis and trans diastereomers. The trans isomer, where both furan groups can occupy equatorial positions in the chair conformation, is generally more stable than the cis isomer due to reduced steric strain. fiveable.meyoutube.com This conformational preference can influence the accessibility of the C-H bonds for reaction. fiveable.me

Functionalization of the cyclohexane ring typically requires harsh conditions or specific catalytic methods:

Free-Radical Halogenation: In the presence of UV light, cyclohexane can be halogenated, but this process often lacks selectivity and can lead to a mixture of products.

Catalytic C-H Functionalization: Modern methods using transition metal catalysts allow for more selective functionalization of C-H bonds, although directing the reaction to a specific position on an unsubstituted cyclohexane ring remains a challenge. researchgate.net

Ring transformations of the cyclohexane are not common but can occur under specific, high-energy conditions such as catalytic reforming, which is more relevant in industrial petrochemical processes.

Catalytic Transformations Involving this compound Precursors or Derivatives

Catalysis plays a crucial role in modifying furan-containing molecules, which are important platform chemicals derived from biomass. frontiersin.orgrwth-aachen.de

Hydrogenation: The furan rings in this compound can be catalytically hydrogenated to form the corresponding tetrahydrofuran (B95107) derivatives, resulting in 1,4-di(tetrahydrofuran-2-yl)cyclohexane. This transformation converts the aromatic furan rings into stable, saturated cyclic ethers. A variety of heterogeneous catalysts are effective for this purpose.

| Catalyst | Target Product from Furan Ring | Typical Conditions | Notes |

| Pd/C | Tetrahydrofuran | 275-350°C | Used for dehydrogenation but principles apply to hydrogenation. google.com |

| Ru/C | Tetrahydrofurfuryl alcohol (from furfuryl alcohol) | Low temperature | Favors ring hydrogenation. rwth-aachen.de |

| Ni-based catalysts | Furfuryl alcohol, 2-methylfuran (B129897) | 180-240°C | Selectivity depends on catalyst and conditions. mdpi.com |

| Pd/γ-Al₂O₃ | Tetrahydrofuran derivatives | 100°C, 2 MPa H₂ | High activity and stability. rsc.org |

| Non-noble metals (Fe, Co, Ni, Cu) | Various reduced products | Varies | Cost-effective alternatives to noble metals. frontiersin.org |

The selectivity of the hydrogenation can be influenced by the catalyst choice and reaction conditions. For example, with substituted furans, hydrogenation can sometimes proceed with concomitant hydrogenolysis of C-O bonds, leading to ring-opening. mdpi.com

Dehydrogenation: The reverse reaction, dehydrogenation, can also be envisioned. For instance, a precursor molecule like 1,4-di(tetrahydrofuran-2-yl)cyclohexane could potentially be dehydrogenated to re-form the furan rings. Catalysts such as palladium on carbon (Pd/C) at elevated temperatures (200-450°C) are used for the dehydrogenation of tetrahydrofurans to furans. google.com Furthermore, dehydrogenative processes are employed in the synthesis of polymers from furan derivatives. acs.org

Oxidation and Reduction Chemistry

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the furan rings, which are susceptible to a variety of transformations. While specific studies on this particular compound are not extensively documented, its behavior can be inferred from the well-established chemistry of other furan derivatives.

Oxidation:

The furan nucleus is sensitive to various oxidizing agents, and these reactions often lead to ring-opening products. researchgate.net The oxidation can proceed through different mechanisms depending on the oxidant and reaction conditions. For instance, vapor-phase catalytic oxidation of furan and its derivatives using air over vanadium-based catalysts typically yields maleic acid. researchgate.net This process is believed to involve the formation of an endoperoxide intermediate. researchgate.net

In solution, the oxidation of furans can be achieved with a range of reagents. For example, the oxidation of furfural with hydrogen peroxide can produce succinic acid, maleic acid, and fumaric acid. researchgate.net The reaction of furans with hydrogen peroxide can be manipulated to yield various products, including 2(5H)-furanone and its derivatives, by controlling the reaction conditions. researchgate.net

A common outcome of furan oxidation is the formation of a 1,4-dicarbonyl compound through ring cleavage. This transformation is notably achieved in the Achmatowicz reaction, where a furfuryl alcohol is oxidized to a dihydropyranone. More generally, oxidation of furans can lead to butenedioic acid derivatives or other acyclic compounds. The nature of the substituents on the furan ring can significantly influence the reaction's outcome. researchgate.net

Reduction:

The reduction of furan derivatives presents a challenge in terms of selectivity, as the furan ring itself can be reduced under conditions used to modify substituents. The complete reduction of the furan ring to a tetrahydrofuran ring is a common transformation. nih.gov This can be achieved through catalytic hydrogenation, often requiring high pressures and temperatures. acs.org

Chemoselective reduction of substituents on the furan ring without affecting the heterocyclic core is a significant area of research. For instance, the reduction of conjugated double bonds attached to a furan nucleus can be challenging due to the ease of saturation of the furan ring itself. nih.gov However, methods have been developed for the selective reduction of such systems. nih.gov

Recently, a Brønsted acid-catalyzed reduction of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives using silanes as reducing agents has been reported. acs.org This method offers a milder alternative to traditional catalytic hydrogenation and allows for controlled degrees of reduction. acs.org For example, furan itself can be cleanly converted to 2,5-dihydrofuran. acs.org

The following table summarizes the expected oxidation and reduction reactions of the furan moieties in this compound based on the reactivity of analogous furan compounds.

| Reaction Type | Reagent/Catalyst | Expected Product(s) | Notes |

| Oxidation | V₂O₅ / Air | Ring-opened products, potentially leading to dicarboxylic acids. | High-temperature, vapor-phase reaction. researchgate.net |

| H₂O₂ | Ring-opened products such as dicarbonyls or carboxylic acids. | Product distribution is highly dependent on reaction conditions. researchgate.net | |

| Mn(III)/Co(II) catalysts | Oxidative ring-opening to form 1,4-dicarbonyl moieties. | This is a known method for the oxidation of furan rings. rsc.org | |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1,4-Di(tetrahydrofuran-2-yl)cyclohexane | Complete saturation of the furan rings. nih.gov |

| Brønsted Acid / Silane (e.g., TfOH / Et₃SiH) | 1,4-Di(2,5-dihydrofuran-2-yl)cyclohexane and/or 1,4-Di(tetrahydrofuran-2-yl)cyclohexane | Offers a milder reduction method with potential for partial reduction. acs.org |

Role of this compound as a Ligand in Catalysis

The oxygen atom in the furan ring possesses lone pairs of electrons that can be donated to a metal center, although furan is generally considered a weak σ-donor. The π-system of the furan ring can also participate in coordination. The cyclohexane backbone in this compound provides a flexible or rigid linkage between the two furan units, depending on its conformation (chair or boat), which could influence the bite angle and coordination geometry of a resulting metal complex.

Furan-containing compounds have been utilized in palladium-catalyzed cross-coupling reactions. For example, palladium complexes have been used for the C-H activation of furanyl substrates in direct arylation reactions. Although not acting as a ligand itself in these examples, the furan ring's reactivity is central to the catalytic transformation.

The development of new ligands is crucial for advancing homogeneous catalysis, and molecules like this compound represent a class of potential ligands that could find applications in various transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings. The electronic properties of the furan rings and the stereochemistry of the cyclohexane linker would be key factors in determining the catalytic activity and selectivity of any derived metal complexes.

The table below outlines potential catalytic applications where a ligand like this compound could be employed, based on the known catalytic utility of furan derivatives and analogous ligand structures.

| Catalytic Reaction | Metal Catalyst | Potential Role of this compound | Rationale |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Bidentate Ligand | Furan-containing compounds are known substrates and can act as ligands in palladium catalysis. nih.gov The bidentate nature could stabilize the catalytic species. |

| Heck Reaction | Palladium (Pd) | Bidentate Ligand | Similar to Suzuki-Miyaura coupling, palladium catalysts are central, and novel ligands are continuously explored to improve efficiency. |

| Carbonylation Reactions | Palladium (Pd), Rhodium (Rh) | Bidentate Ligand | The coordination of the furan oxygens could influence the electronic properties of the metal center, impacting catalytic activity. |

| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Bidentate Ligand | The bite angle imposed by the cyclohexane linker could influence the regioselectivity of the reaction. |

Applications of 1,4 Di Furan 2 Yl Cyclohexane in Advanced Materials Science

Role as Monomers and Building Blocks in Polymer Synthesis

The bifunctional nature of molecules containing both furan (B31954) and cyclohexane (B81311) rings allows them to serve as monomers in various polycondensation reactions. The furan rings provide aromatic-like rigidity and a pathway to bio-based feedstocks, while the cyclohexane unit imparts properties such as improved thermal stability, weatherability, and tunable flexibility based on its stereochemistry. Typically, polymers incorporating these two motifs are synthesized not from 1,4-di(furan-2-yl)cyclohexane itself, but by combining a furan-based dicarboxylic acid or diol with a cyclohexane-based diol or diacid, respectively, to build the desired structure into the polymer backbone.

Development of Furan-Based Polyesters and Copolyesters Incorporating Cyclohexane Units

The integration of cyclohexane units into furan-based polyesters, such as those derived from 2,5-furandicarboxylic acid (FDCA), has been a successful strategy for enhancing the material's performance. The copolyester, poly(butylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylic acid) (PBCF), is synthesized from FDCA, 1,4-butanediol (B3395766) (BDO), and 1,4-cyclohexanedimethanol (B133615) (CHDM). wikipedia.org The incorporation of the CHDM monomer significantly influences the thermal and crystalline properties of the resulting polymer. wikipedia.org

Research has shown that as the molar percentage of the CHDM-derived unit in the copolyester increases, the glass transition temperature (Tg) rises steadily, indicating a reduction in chain mobility and a more rigid polymer backbone. wikipedia.org Concurrently, the melting temperature (Tm) and the thermal decomposition temperature also increase, pointing to enhanced thermal stability. wikipedia.org However, the incorporation of the bulky cyclohexane ring can disrupt the polymer chain's regularity. At certain compositions, such as when the cyclohexane-containing furanoate unit reaches 31 mol%, the copolyester can become almost entirely amorphous, losing its melting behavior. wikipedia.org This tunability allows for the creation of furan-based polyesters ranging from semi-crystalline to amorphous materials, suitable for various applications, including bio-based plastics for food packaging with improved mechanical and barrier properties. nih.govrsc.org

| CHDM Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| 20 | 45.7 | 140.1 | 380.6 |

| 31 | 53.5 | Amorphous | 382.4 |

| 47 | 61.5 | 197.6 | 384.5 |

| 70 | 74.4 | 251.9 | 388.0 |

Synthesis of Polyamides and Polyurethanes with this compound Moieties

Polyamides: The combination of furan and cyclohexane moieties has been successfully extended to the synthesis of semi-aromatic polyamides. Bio-based polyamides can be produced via melt polymerization of a furan-based monomer, such as dimethyl furan-2,5-dicarboxylate, with a cycloaliphatic diamine like 1,3-cyclohexanedimethanamine. google.com The inclusion of the cyclohexane ring imparts superior structural rigidity compared to linear aliphatic diamines and introduces cis/trans isomerization effects that can influence polymer chain regularity and material properties. google.com These furan-cyclohexane polyamides are explored as sustainable alternatives to petroleum-based engineering plastics like polyphthalamides. rsc.org

Polyurethanes: The synthesis of polyurethanes containing both furan and cyclohexane structures is an area of active development. One established route involves the reaction of a furan-based polyester (B1180765) polyol with a cycloaliphatic diisocyanate, such as methylene-bis(4-cyclohexyl isocyanate). nih.gov This method allows for the incorporation of the furan rings within the soft segment (the polyol) and the cyclohexane rings in the hard segment (from the diisocyanate). Alternatively, furan-based diisocyanates, such as furan-2,5-dimethylene diisocyanate (FDI), have been developed from renewable resources and can be reacted with cyclohexane-based diols. researchgate.net These approaches merge the benefits of bio-based furan chemistry with the durability and weather resistance characteristic of cycloaliphatic polyurethanes. google.comresearchgate.net

Influence of this compound Stereoisomerism on Polymer Properties

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical factor that profoundly impacts the final properties of polymers into which it is incorporated. The ring can exist as two primary geometric isomers: cis, where the substituents are on the same side of the ring, and trans, where they are on opposite sides.

The trans isomer has a more linear, regular, and rigid structure, which allows for more efficient chain packing and the development of crystallinity. researchgate.netdergipark.org.tr Consequently, polymers with a high trans-isomer content are typically semi-crystalline, exhibiting higher glass transition temperatures (Tg), melting points (Tm), and greater mechanical stiffness. dergipark.org.trnih.gov In contrast, the cis isomer introduces a permanent "kink" into the polymer backbone, disrupting chain regularity and hindering crystallization. researchgate.net Polymers with a high cis-isomer content are therefore generally amorphous, displaying lower Tg and elastomeric or flexible thermoplastic behavior rather than rigidity. dergipark.org.trnih.gov

This ability to control the polymer's morphology and properties—from a rigid, crystalline plastic to a soft, amorphous elastomer—simply by manipulating the cis/trans ratio of the cyclohexane monomer is a powerful tool in materials design. nih.gov During polymerization at high temperatures, isomerization can occur, often favoring the thermodynamically more stable trans configuration, which must be carefully controlled to achieve the desired material properties. dergipark.org.tr

| Property | High trans-Isomer Content | High cis-Isomer Content |

|---|---|---|

| Chain Conformation | Linear, Regular | Kinked, Irregular |

| Morphology | Semi-crystalline | Amorphous |

| Glass Transition (Tg) | Higher | Lower |

| Melting Point (Tm) | Present | Absent |

| Mechanical Behavior | Rigid, High Modulus | Flexible, Elastomeric |

Supramolecular Chemistry and Self-Assembly

The distinct structural features of this compound—a flexible saturated ring flanked by rigid, flat aromatic-like rings—make it an intriguing component for supramolecular chemistry. The non-covalent interactions between these molecules can be programmed to direct their assembly into larger, ordered structures.

Crystal Engineering and Host-Guest Chemistry Applications

Crystal Engineering: The predictable geometry and interaction patterns of molecules containing the di(furan-2-yl)cyclohexane scaffold are highly valuable in crystal engineering. The goal is to control how molecules pack in the solid state to create materials with desired properties. X-ray diffraction studies on related complex molecules have revealed that the central cyclohexane ring typically adopts a stable chair conformation. In the crystal lattice, the molecules are organized through specific, directional interactions, including C-H···O hydrogen bonds and C-H···π interactions between the hydrogen atoms on one molecule and the furan rings of a neighboring molecule. By modifying the substituents on the core structure, it is possible to systematically alter these interactions and thus engineer the crystal packing and material properties.

Host-Guest Chemistry: The structural motif of a cycloaliphatic ring bridged by aromatic units is central to the design of cyclophanes, which are a major class of host molecules in supramolecular chemistry. Macrocycles constructed from this compound units could form well-defined cavities capable of encapsulating smaller guest molecules. The furan rings would provide a π-rich interior to the cavity, suitable for binding a variety of guests through hydrophobic and electronic interactions, making them promising candidates for applications in molecular recognition, sensing, and catalysis.

Integration into Sustainable and Bio-Based Chemical Platforms

The compound this compound is positioned at the intersection of renewable resources and advanced materials, representing a significant step towards a more sustainable chemical industry. Its synthesis from biomass and its role in a circular economy are key aspects of its green credentials.

Derivation from Renewable Biomass Resources

The furan rings in this compound are derivable from furfural (B47365), a platform chemical produced from the dehydration of pentose (B10789219) sugars (like xylose) found in lignocellulosic biomass such as agricultural residues and forestry waste. uliege.be The cyclohexane core can be sourced from the hydrogenation of benzene, which itself can be produced from biomass through various catalytic routes.

A potential synthetic pathway to this compound from biomass-derived intermediates could be analogous to the synthesis of similar compounds. For instance, the hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran (B129897) (a furfural derivative) with cyclohexanone (B45756) (which can be derived from biomass) yields 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran). nih.govrsc.org This suggests a plausible route where furan or its derivatives are reacted with a cyclohexane precursor.

The general steps for deriving this compound from biomass can be outlined as follows:

Biomass Pretreatment and Hydrolysis: Lignocellulosic biomass is first treated to separate its main components: cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentosans, is then hydrolyzed to yield pentose sugars.

Furfural Production: The pentose sugars are subjected to acid-catalyzed dehydration to produce furfural. uliege.be

Synthesis of Furan: Furfural can be decarbonylated to produce furan.

Cyclohexane Precursor Synthesis: The cyclohexane moiety can be derived from biomass through various routes, for instance, via the production of cyclohexanone from lignin-derived phenols or from furfural itself. semanticscholar.org

Coupling Reaction: Furan is then reacted with a suitable cyclohexane precursor. This could involve a Friedel-Crafts type alkylation of furan with a di-substituted cyclohexane derivative.

A summary of potential biomass sources and the corresponding platform chemicals is presented in the table below.

| Biomass Source | Key Intermediate | Target Moiety |

| Hemicellulose (e.g., from corn cobs, sugarcane bagasse) | Furfural | Furan rings |

| Lignin or Cellulose | Phenol (B47542) or Glucose (convertible to cyclohexane precursors) | Cyclohexane ring |

Contribution to Circular Economy Models for Chemical Production

The production of this compound from renewable resources aligns with the principles of a circular economy by reducing reliance on finite fossil fuels and promoting the use of waste biomass. This bio-based production model contributes to a closed-loop system where resources are utilized more efficiently.

The key contributions to a circular economy are:

Waste Valorization: It utilizes agricultural and forestry residues, which might otherwise be considered waste, as a primary feedstock.

Reduced Carbon Footprint: By using biomass, the carbon released during the lifecycle of the chemical can be offset by the carbon absorbed by the plants during their growth, leading to a lower net emission of greenhouse gases.

Biodegradability Potential: While the biodegradability of this compound itself requires specific studies, furan-based polymers have been investigated for their potential to be more environmentally benign than their petroleum-based counterparts.

The integration of such bio-based chemicals into the market can stimulate the development of biorefineries, which are central to a circular bio-economy. These facilities would process biomass to produce a range of valuable chemicals and fuels, creating a more sustainable and resilient chemical industry.

Functional Material Applications

The unique hybrid structure of this compound, combining a flexible cycloaliphatic ring with rigid aromatic-like furan moieties, makes it a promising candidate for various functional material applications.

Development of this compound as Novel Plasticizer Components

Plasticizers are additives that increase the flexibility and durability of polymers. There is a growing demand for bio-based and phthalate-free plasticizers due to health and environmental concerns associated with traditional phthalate (B1215562) plasticizers. Esters of 1,4-cyclohexanedicarboxylic acid are known to be effective and eco-friendly plasticizers for polymers like polyvinyl chloride (PVC). google.com

While direct studies on this compound as a plasticizer are not widely published, its structural components suggest significant potential. Furan derivatives and cyclohexane-based esters have been explored for their plasticizing properties. google.com The presence of the cyclohexane ring can impart good thermal properties and low volatility, while the furan rings could enhance compatibility with certain polymer matrices.

The potential advantages of using this compound or its derivatives as plasticizers include:

Bio-based Origin: Its derivation from renewable resources makes it an attractive alternative to petroleum-based plasticizers.

Favorable Properties: The combination of the flexible cyclohexane and rigid furan units could offer a unique balance of plasticizing efficiency, permanence, and thermal stability.

Further research would be needed to evaluate its performance in various polymer systems, focusing on properties such as plasticizer efficiency, migration resistance, and thermal stability. A comparative table of properties for traditional and potential bio-based plasticizers is presented below.

| Plasticizer Type | Base Feedstock | Key Properties |

| Phthalates (e.g., DEHP) | Petroleum | High efficiency, low cost, but health concerns |

| Cyclohexanoates (e.g., DINCH) | Petroleum | Good toxicological profile, good performance |

| Furan-based esters | Biomass | Potential for high performance and sustainability |

| This compound (Hypothetical) | Biomass | Potential for good thermal stability and compatibility |

Application in Optical and Electronic Materials (if applicable to furan-cyclohexane hybrids)

Furan-containing conjugated polymers and molecules have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic and photophysical properties. researchgate.net The furan ring is an electron-rich heterocycle that can facilitate charge transport.

The specific structure of this compound, with the furan rings being separated by a non-conjugated cyclohexane spacer, means that it is not a conjugated molecule in itself. Therefore, its direct application as an active material in electronic devices is unlikely.

However, it could serve as a valuable building block for more complex functional materials. For instance, the furan rings can be functionalized to introduce polymerizable groups or other active moieties. The cyclohexane core could act as a flexible linker in a polymer backbone, influencing the material's morphology and solubility.

Potential, though speculative, applications in this area could include:

Monomer for Specialty Polymers: It could be used to synthesize polymers with specific optical or dielectric properties.

Component in Host Materials: In OLEDs, it could be incorporated into a host material for emissive dopants, where its role would be to provide good film-forming properties and a high triplet energy level.

Further research is required to explore the synthesis of derivatives of this compound and to characterize their optical and electronic properties to determine their suitability for these advanced applications.

Future Perspectives and Emerging Research Avenues for 1,4 Di Furan 2 Yl Cyclohexane Chemistry

Innovations in Green Synthetic Methodologies and Process Intensification

The future synthesis of 1,4-Di(furan-2-yl)cyclohexane will likely pivot away from traditional multi-step, energy-intensive methods towards more sustainable and efficient pathways. A primary focus will be the utilization of green chemistry principles to minimize environmental impact and production costs. researchgate.net Research is anticipated to concentrate on enzymatic and chemo-catalytic routes starting from biomass-derived precursors.

Key research directions include:

Biocatalytic Hydrogenation: Development of robust enzymes or whole-cell biocatalysts for the selective hydrogenation of the aromatic rings in precursors like 1,4-di(furan-2-yl)benzene, while preserving the furan (B31954) rings. This approach offers high selectivity under mild conditions, reducing the need for high pressures and temperatures associated with conventional metal catalysis.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., Palladium, Platinum) to catalysts based on more abundant and less toxic metals like iron, copper, or nickel for hydrogenation and coupling reactions is a critical goal. acs.org

Process Intensification: The adoption of continuous flow reactors and microwave-assisted synthesis will be crucial. rsc.org Flow chemistry allows for superior control over reaction parameters, enhanced safety, and easier scalability, while microwave irradiation can dramatically reduce reaction times and energy consumption. rsc.org

Renewable Solvents: Future synthetic protocols will increasingly employ green solvents, such as deep eutectic solvents (DES) or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), to replace conventional volatile organic compounds (VOCs). rsc.org

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Enzymatic Hydrogenation | High selectivity, mild conditions, reduced waste | Enzyme stability, activity with specific substrate, cost |

| Heterogeneous Catalysis (Non-precious metals) | Lower catalyst cost, potential for recyclability | Achieving high yields and selectivity, catalyst leaching |

| Continuous Flow Synthesis | Enhanced safety and control, easy scale-up, higher throughput | Reactor design, catalyst immobilization, process optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency | Scaling limitations, ensuring uniform heating |

Advanced Characterization Techniques for Real-Time and In-Situ Analysis

To optimize green synthetic routes and understand the formation mechanisms of this compound and its derivatives, advanced, real-time analytical techniques are indispensable. Future research will move beyond traditional offline analysis (e.g., chromatography and post-reaction NMR) towards in-situ monitoring.

Emerging techniques for this purpose include:

In-Situ Spectroscopy: The use of probes for in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy will allow for the continuous tracking of reactant consumption, intermediate formation, and product yield in real-time. This data is vital for kinetic modeling and rapid process optimization.

Process Analytical Technology (PAT): Integrating these spectroscopic techniques into a PAT framework will enable automated process control, ensuring consistent product quality and maximizing efficiency, particularly in continuous flow systems.

DRIFTS for Mechanistic Studies: In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can be employed to study the adsorption and activation of substrates on the surface of heterogeneous catalysts, providing crucial insights into reaction mechanisms, as has been done for furfural (B47365) hydrogenation. mdpi.com This understanding is key to designing more efficient and selective catalysts.

Predictive Computational Models for Structure-Property Relationships in Complex Systems

Computational chemistry is poised to play a transformative role in accelerating the discovery and design of new materials derived from this compound. researchgate.net Predictive models can screen potential molecular structures and predict their properties, guiding experimental efforts toward the most promising candidates and reducing the need for laborious trial-and-error synthesis. rsc.org

Future computational research will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) will be used to investigate the electronic structure, reactivity, and conformational preferences of the this compound monomer. This includes understanding the rotational barriers of the furan rings and the conformational isomers (cis/trans, chair/boat) of the cyclohexane (B81311) ring.

Molecular Dynamics (MD) Simulations: MD simulations will be essential for predicting the bulk properties of polymers incorporating this monomer. These simulations can model polymer chain packing, thermal transitions (glass transition temperature), mechanical properties (modulus, toughness), and transport properties (e.g., gas permeability).

Structure-Property Relationship Databases: A key avenue will be the development of comprehensive databases that link the structural features of furan-based polymers—such as the flexibility of the cyclohexane linker—to their macroscopic properties. Machine learning algorithms could then be trained on this data to create powerful predictive models for designing new materials with tailored characteristics.

| Computational Method | Target Monomer/Polymer | Key Properties to Predict |

|---|---|---|

| Density Functional Theory (DFT) | Monomer | Molecular geometry, electronic properties, reaction energetics, vibrational frequencies |

| Molecular Dynamics (MD) | Polymer | Glass transition temperature (Tg), mechanical modulus, density, chain flexibility, solubility |

| Quantitative Structure-Property Relationship (QSPR) | Polymer Library | Thermal stability, refractive index, dielectric constant based on monomer variations |

Exploration of Novel Material Science Applications Beyond Current Paradigms

The unique hybrid structure of this compound—combining rigid, aromatic-like furan rings with a flexible saturated cycloaliphatic linker—opens the door to novel materials with unique property profiles. Research is expected to explore its use as a monomer in a variety of polymer systems. The presence of the cyclohexane unit is expected to impart different characteristics compared to fully aromatic or fully aliphatic furan-based polymers. researchgate.net

Potential groundbreaking applications include:

High-Performance Polyesters and Polyamides: As a diol (after hydrogenation of the furan rings to tetrahydrofuran) or as part of a dicarboxylic acid or diamine, this molecule could be a building block for polyesters and polyamides. The cyclohexane moiety could enhance thermal stability and impart flexibility, potentially leading to new engineering plastics or fibers. A relevant analogue, poly(1,4-cyclohexane dimethylene 2,5-furandicarboxylate) (PCHDMF), has shown promise as a sustainable thermoplastic with a high melting temperature. researchgate.net

Advanced Epoxy Resins and Thermosets: The furan rings can participate in Diels-Alder reactions, making this compound a candidate for creating reprocessable or self-healing thermosets (vitrimers). mdpi.com The cyclohexane core could improve the impact resistance and toughness of the resulting cross-linked materials.